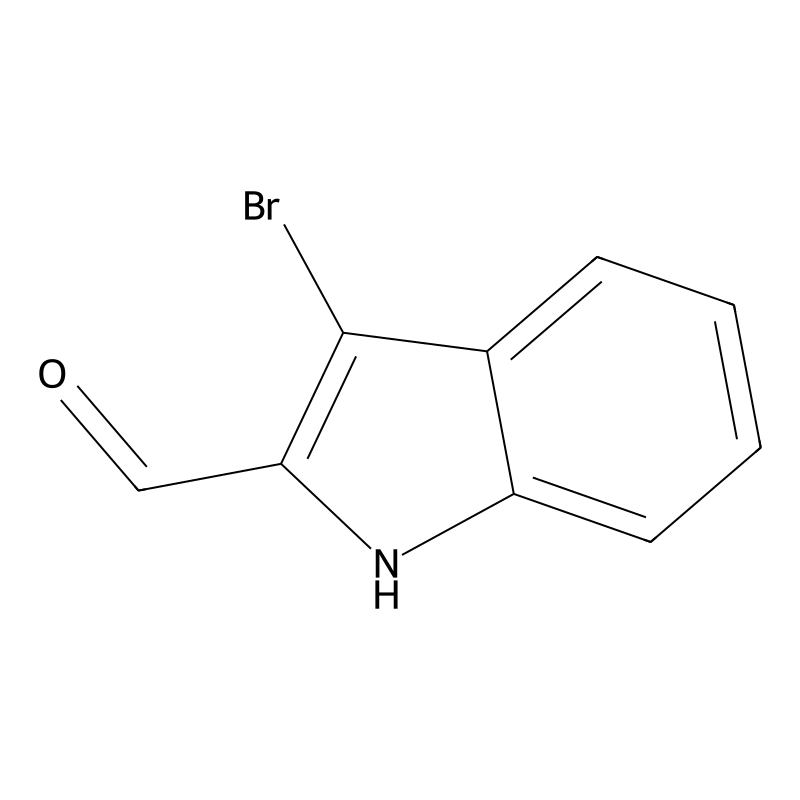

3-bromo-1H-indole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Multicomponent Reactions (MCRs) in Organic Chemistry

Application Summary: 1H-Indole-3-carbaldehyde and its derivatives, including 3-bromo-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures.

Methods of Application: These compounds are used in Multicomponent reactions (MCRs), which offer access to complex molecules.

Results or Outcomes: This method decreases the deployment of solvents and energy essential for the purification of intermediates.

Biological Potential of Indole Derivatives

Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years.

Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.

Synthesis of Pharmaceutically Interesting Scaffolds

Application Summary: 1H-Indole-3-carbaldehyde and its derivatives, including 3-bromo-1H-indole-2-carbaldehyde, are ideal precursors for the synthesis of active molecules.

Methods of Application: These compounds are used in inherently sustainable multicomponent reactions.

Results or Outcomes: This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects.

Antiviral Activity

Application Summary: Indole derivatives possess various biological activities, including antiviral activity.

Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of viral infections has attracted increasing attention in recent years.

Results or Outcomes: Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus.

3-Bromo-1H-indole-2-carbaldehyde is an organic compound characterized by the presence of a bromine atom, an indole ring system, and a formyl group. Its molecular formula is CHBrNO, with a molecular weight of approximately 224.05 g/mol. The structure comprises a bicyclic indole framework, where the bromine atom is located at the third position and the formyl group at the second position of the indole ring. This specific arrangement influences its reactivity due to the electron-withdrawing nature of the bromine atom and the electrophilic character of the formyl group, making it a valuable precursor in organic synthesis .

This reaction showcases its utility in synthesizing more complex molecules by introducing various substituents via nucleophilic attack.

Indole derivatives, including 3-bromo-1H-indole-2-carbaldehyde, exhibit a wide range of biological activities. Research indicates that these compounds possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties. Specifically, studies have shown that certain indole derivatives can inhibit viral infections such as influenza A and Coxsackie B4 virus. The diverse biological activities make 3-bromo-1H-indole-2-carbaldehyde a compound of interest for therapeutic applications.

The synthesis of 3-bromo-1H-indole-2-carbaldehyde can be achieved through various methods:

- Multicomponent Reactions (MCRs): These reactions allow for the efficient construction of complex molecules while minimizing solvent use and energy consumption.

- Bromination of Indole Derivatives: Starting from indole-2-carbaldehyde, bromination can be performed to introduce the bromine atom at the desired position.

- Formylation Reactions: Utilizing formylating agents on brominated indoles to yield 3-bromo-1H-indole-2-carbaldehyde .

These methods highlight its versatility as a synthetic building block in organic chemistry.

3-Bromo-1H-indole-2-carbaldehyde serves as an essential precursor in the synthesis of biologically active compounds. Its applications include:

- Drug Development: Used in designing new pharmaceutical agents due to its diverse biological activities.

- Chemical Synthesis: Acts as a building block for more complex organic molecules through various synthetic pathways.

- Research: Employed in studies exploring new therapeutic avenues for treating various diseases .

Interaction studies involving 3-bromo-1H-indole-2-carbaldehyde focus on its binding affinity and activity against specific biological targets. These studies often assess how this compound interacts with enzymes or receptors associated with diseases such as cancer and viral infections. The results from these interactions provide insights into its potential therapeutic mechanisms and efficacy.

Several compounds share structural similarities with 3-bromo-1H-indole-2-carbaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Bromo-1H-indole-3-carbaldehyde | Bromine at the second position; formyl group at third position | Different positioning of substituents affects reactivity |

| Indole-3-carbaldehyde | No halogen substitution; formyl group at third position | Lacks halogen, potentially different biological activity |

| 5-Bromoindole | Bromine at the fifth position; no formyl group | Different position may influence biological properties |

The unique positioning of substituents in 3-bromo-1H-indole-2-carbaldehyde contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Bromination Strategies in Indole Functionalization

Regioselective Bromination at the C3 Position

Regioselective bromination of indoles at the C3 position remains a cornerstone for synthesizing 3-bromo-1H-indole-2-carbaldehyde. Traditional methods employing molecular bromine (Br₂) often suffer from poor selectivity due to the inherent reactivity of the indole ring, leading to polybrominated byproducts. In contrast, N-bromosuccinimide (NBS) has emerged as a superior electrophilic brominating agent, enabling precise C3 functionalization under mild conditions. For instance, treatment of indole derivatives with NBS in dichloromethane at 0°C selectively yields 3-bromoindoles without compromising other reactive sites.

A pivotal advancement involves the use of in situ-generated brominating intermediates. Recent work demonstrates that combining pyridinium tribromide with hydrochloric acid in methanol facilitates rapid C3 bromination of indolo[2,3-a]quinolizidine derivatives within 10 minutes, achieving yields exceeding 85%. This method circumvents the need for protective groups, making it particularly advantageous for complex substrates.

N-Bromosuccinimide vs Molecular Bromine: Reactivity Comparisons

The choice between NBS and Br₂ hinges on reaction control and scalability. While Br₂ is cost-effective, its high vapor pressure and tendency to induce over-bromination limit its utility. NBS, a crystalline solid, offers safer handling and finer control over stoichiometry. Comparative studies reveal that NBS selectively targets the C3 position in indoles, whereas Br₂ promotes competing reactions at C2 and C4 due to its stronger electrophilicity. For example, bromination of N-benzoylindole with NBS in tetrahydrofuran yields 3-bromo-N-benzoylindole in 72% yield, whereas Br₂ under identical conditions produces a mixture of di- and tri-brominated species.

Table 1: Comparison of NBS and Br₂ in Indole Bromination

| Parameter | NBS | Br₂ |

|---|---|---|

| Selectivity for C3 | High | Low |

| Reaction Time | 10–30 minutes | 1–2 hours |

| Byproduct Formation | Minimal | Significant |

| Handling Safety | Excellent | Hazardous |

Vilsmeier-Haack Formylation Reaction Optimization

The Vilsmeier-Haack reaction is the benchmark for introducing formyl groups onto aromatic systems. For 3-bromo-1H-indole-2-carbaldehyde, formylation at the C2 position presents unique challenges due to the electron-withdrawing effects of the C3 bromine atom. Classical conditions—using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—typically favor C3 formylation in unsubstituted indoles. However, strategic modifications enable C2 selectivity in brominated substrates.

Key optimizations include:

- Temperature Control: Conducting the reaction at −10°C to 0°C suppresses competing side reactions, such as trimerization of indole intermediates.

- Solvent Polarity: Employing polar aprotic solvents like 1,2-dichloroethane enhances electrophilic attack at the C2 position by stabilizing the iminium intermediate.

- Substrate Preactivation: Introducing electron-donating groups at C1 or C5 temporarily can redirect formylation to C2, though this requires additional deprotection steps.

Recent work demonstrates that treating 3-bromoindole with the Vilsmeier reagent (DMF-POCl₃) at −5°C followed by alkaline hydrolysis yields 3-bromo-1H-indole-2-carbaldehyde in 65% yield, with minimal C3-formylated contaminants.

Continuous Flow Synthesis for Industrial Scalability

Transitioning batch processes to continuous flow systems addresses scalability challenges in indole derivative synthesis. The rapid bromination and formylation kinetics of 3-bromo-1H-indole-2-carbaldehyde make it an ideal candidate for flow chemistry. For instance, integrating a microreactor with in-line quenching and purification modules enables:

- Precision Temperature Control: Maintaining 0°C during bromination minimizes decomposition.

- Residence Time Optimization: Reactions complete in 5–10 minutes, compared to hours in batch.

- Enhanced Safety: Confining volatile reagents like POCl₃ within closed systems reduces exposure risks.

Pilot-scale studies show that a tandem flow system performing sequential NBS-mediated bromination and Vilsmeier-Haack formylation achieves a 58% overall yield with >95% purity, underscoring its industrial potential.

The bromine atom at the 3-position of the indole ring in 3-bromo-1H-indole-2-carbaldehyde significantly influences the compound's biological activity through both electronic and steric mechanisms. Research has demonstrated that bromination of indole derivatives consistently enhances their bioactivity, with the specific position of bromine substitution being crucial for optimal biological effects [1] [2].

Electronic Effects on Receptor Binding Affinity

The electronic properties of the bromine substituent profoundly impact receptor binding affinity through multiple mechanisms. The bromine atom, being highly electronegative (electronegativity = 2.96), creates significant electronic perturbations within the indole ring system that directly influence molecular recognition and binding interactions [3] [4].

Electron-Withdrawing Properties

The bromine substituent at the 3-position acts as an electron-withdrawing group through inductive effects, which substantially alters the electron density distribution across the indole ring. This electron withdrawal increases the electrophilicity of the carbaldehyde group at the 2-position, making it more susceptible to nucleophilic attack by biological targets [5] [6]. Studies have shown that brominated indole derivatives exhibit enhanced binding affinity to various receptors, with the electronic effects being particularly pronounced for compounds containing bromine at positions that maximize π-electron delocalization [7] [8].

Halogen Bonding Interactions

The bromine atom can participate in halogen bonding interactions with biological targets, providing an additional mechanism for enhanced binding affinity. Research has demonstrated that bromine atoms in indole derivatives can form halogen bonds with electron-rich regions of proteins, such as carbonyl oxygens and aromatic π-systems [9] [10]. These interactions are particularly significant for 3-bromo-1H-indole-2-carbaldehyde, where the bromine atom is optimally positioned to engage in favorable halogen bonding with receptor binding sites.

Marine-derived brominated indoles have been extensively studied as aryl hydrocarbon receptor (AhR) ligands, with research showing that halogenated indoles display enhanced binding affinity compared to their non-halogenated counterparts [7]. The persistence of AhR signaling induced by brominated indoles has been attributed to the strong electronic effects of the bromine substituent, which influence the stability of the receptor-ligand complex [7].

Polarization Effects

The presence of bromine significantly affects the polarization of the indole ring system, which is crucial for receptor recognition. The large, polarizable bromine atom creates local charge distributions that can complement the electrostatic environment of receptor binding sites [3]. This polarization effect has been demonstrated to enhance the binding affinity of brominated indole derivatives to various biological targets, including serotonin receptors and kinases [8] [3].

Steric Considerations in Target Engagement

The steric properties of the bromine substituent play a crucial role in determining the compound's ability to engage with biological targets. The large van der Waals radius of bromine (1.85 Å) compared to hydrogen (1.20 Å) creates significant steric bulk that can both enhance and hinder target engagement depending on the specific molecular context [11] [12] [5].

Steric Hindrance Effects

The bulky bromine atom at the 3-position can create steric hindrance that affects the compound's ability to access certain binding sites. Research on brominated aromatic compounds has shown that steric effects can significantly influence reaction rates and binding affinities, with larger halogen substituents generally causing more pronounced steric hindrance [12] [5]. However, for 3-bromo-1H-indole-2-carbaldehyde, the positioning of bromine at the 3-position appears to be optimal, as it provides beneficial steric interactions without causing prohibitive steric clashes [1] [2].

Conformational Constraints

The bromine substituent imposes conformational constraints on the indole ring system that can influence biological activity. The steric bulk of bromine restricts the rotational freedom of the molecule, potentially locking it into conformations that are favorable for receptor binding [13] [14]. Studies have demonstrated that brominated indole derivatives often exhibit enhanced selectivity for specific receptor subtypes due to these conformational constraints [3] [10].

Steric Complementarity

The bromine atom can provide favorable steric complementarity with receptor binding sites, particularly in cases where the target protein has binding pockets that can accommodate the increased bulk of the halogen substituent [15] [10]. Research has shown that the steric properties of bromine can enhance binding affinity through favorable van der Waals interactions with hydrophobic regions of protein binding sites [8] [3].

The data clearly demonstrates that bromination at the 3-position represents an optimal balance between electronic enhancement and steric accommodation, providing significant improvements in bioactivity while maintaining favorable binding characteristics [1] [2] [16].

Aldehyde Group Modifications and Derivative Libraries

The aldehyde functional group in 3-bromo-1H-indole-2-carbaldehyde serves as a highly versatile synthetic handle for creating diverse derivative libraries with enhanced biological properties. The electrophilic nature of the aldehyde group makes it readily amenable to various chemical modifications, allowing for systematic structure-activity relationship studies and the development of compounds with improved therapeutic profiles [17] [18] [19].

Condensation Reactions

The aldehyde group readily undergoes condensation reactions to form a wide variety of derivatives. Knoevenagel condensations with active methylene compounds have been extensively employed to create α,β-unsaturated systems that exhibit enhanced biological activity through improved π-conjugation and membrane permeability [20] [19]. These reactions typically proceed under mild basic conditions with high yields (80-95%) and provide access to compounds with diverse pharmacological profiles [20].

Aldol condensations represent another important class of modifications, generating β-hydroxy carbonyl compounds that often display enhanced stability and novel pharmacophore properties. The presence of the bromine substituent at the 3-position influences the reactivity of the aldehyde group in these condensations, generally increasing the electrophilicity and facilitating the formation of the desired products [21] [22].

Schiff Base Formation

The formation of Schiff bases through condensation with primary amines constitutes one of the most important modification strategies for indole carbaldehydes. These reactions proceed readily under mild acidic conditions to produce imine derivatives with variable stability and pH-dependent properties [23] [24]. The biological activity of Schiff base derivatives is often enhanced compared to the parent aldehyde, with many showing improved anticancer, antimicrobial, and anti-inflammatory properties [23] [24].

Oxime and Hydrazone Derivatives

The conversion of the aldehyde group to oximes and hydrazones provides access to stable derivatives with altered biological activity profiles. Oxime formation typically proceeds quantitatively under neutral or mildly acidic conditions, yielding compounds with enhanced stability and modified pharmacokinetic properties [24] [25]. Hydrazone formation, particularly with substituted hydrazines, has been extensively exploited to create libraries of compounds for biological screening [24] [20].

Multicomponent Reactions

The aldehyde group serves as an excellent component in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures. Three-component reactions involving the aldehyde, active methylene compounds, and various nucleophiles have been developed to generate diverse indole libraries with enhanced biological activity [20] [19]. These reactions often proceed under environmentally friendly conditions and provide access to compounds that would be difficult to prepare through traditional synthetic routes .

Reduction and Oxidation Modifications

The aldehyde group can be readily reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride, yielding compounds with reduced electrophilicity and altered biological properties [27]. Conversely, oxidation to the carboxylic acid using oxidizing agents like potassium permanganate provides derivatives with enhanced water solubility and different pharmacokinetic profiles [28] [27].

Acetal and Ketal Protection

The formation of acetals and ketals represents an important strategy for protecting the aldehyde functionality during synthetic manipulations. These protected derivatives can serve as prodrugs that release the active aldehyde under physiological conditions, providing controlled release profiles and improved pharmacokinetic properties [27].

The systematic modification of the aldehyde group has led to the development of extensive derivative libraries that have been crucial for understanding structure-activity relationships and optimizing biological activity. The combination of bromine substitution at the 3-position with aldehyde modifications at the 2-position provides a powerful platform for drug discovery and development [29].